Molecular Weight & Lipophilicity Differentiation: Impact on Membrane Permeability
N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide (MW = 302.33 g/mol) occupies a distinct physicochemical space compared to simpler oxalamide analogs. The bis-furanyl oxalamide BFMO (MW = 248.24 g/mol) is 54.09 g/mol lighter and lacks the phenyl ring, while N1-(furan-2-ylmethyl)-N2-phenyloxalamide (MW = 244.25 g/mol) is 58.08 g/mol lighter and lacks the tertiary alcohol . The target compound's calculated cLogP is estimated at approximately 1.8–2.2 (based on the ChemDraw/ACD algorithm applied to the SMILES structure), versus approximately 0.6–0.9 for BFMO and approximately 1.1–1.4 for the phenyl analog, indicating enhanced passive membrane permeability potential . The added molecular weight and polarity from the 2-hydroxy-2-phenylpropyl group place this compound closer to the centre of oral drug-like chemical space (Rule of 5: MW ≤ 500, cLogP ≤ 5).
| Evidence Dimension | Molecular weight and calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 302.33 g/mol; cLogP ≈ 1.8–2.2 (estimated) |
| Comparator Or Baseline | BFMO: MW = 248.24 g/mol, cLogP ≈ 0.6–0.9; N1-(furan-2-ylmethyl)-N2-phenyloxalamide: MW = 244.25 g/mol, cLogP ≈ 1.1–1.4 |
| Quantified Difference | ΔMW = +54.09 g/mol vs. BFMO; ΔcLogP ≈ +1.0 to +1.3 log units vs. BFMO |
| Conditions | In silico estimation using fragment-based cLogP algorithms; MW from CAS Registry |
Why This Matters
Higher cLogP within the drug-like range (1–3) predicts improved passive membrane permeability, which is critical for intracellular target engagement in cell-based assays.
